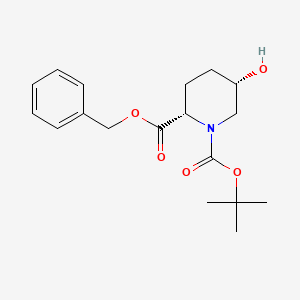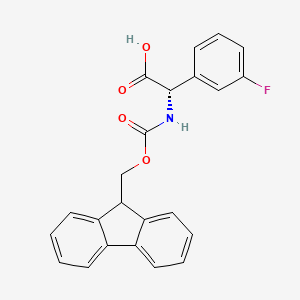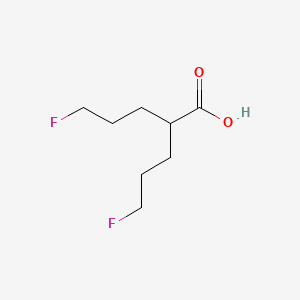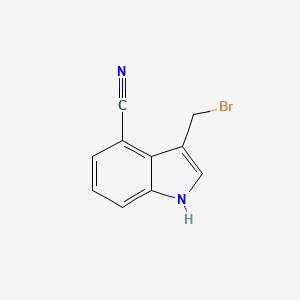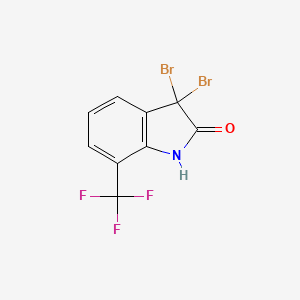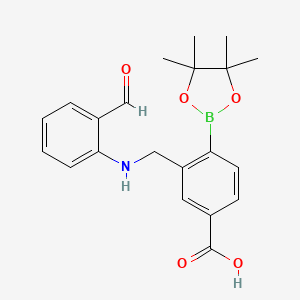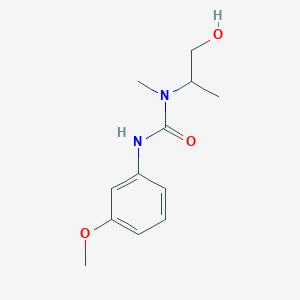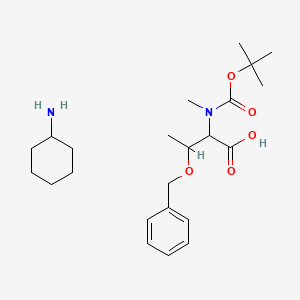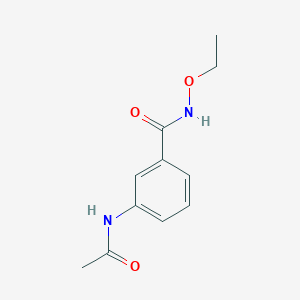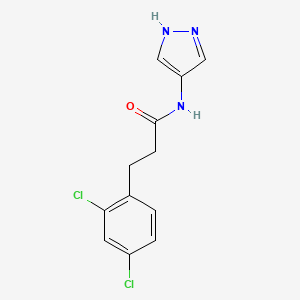
4-(2-Aminopyridin-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminopyridin-4-yl)phenol is an organic compound that features a phenol group attached to a pyridine ring, which is further substituted with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopyridin-4-yl)phenol typically involves the reaction of 4-aminophenol with 2-chloropyridine under specific conditions. One method involves the use of sodium sulfide in aqueous media to facilitate the reaction, which is a cost-effective and efficient alternative to the traditional Pd/C catalytic hydrogenation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and automated synthesis could be potential methods for industrial-scale production.
化学反応の分析
Types of Reactions
4-(2-Aminopyridin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino-substituted phenols.
Substitution: Various substituted phenols and pyridines.
科学的研究の応用
4-(2-Aminopyridin-4-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting tubulin polymerization.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4-(2-Aminopyridin-4-yl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine binding site, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
4-(3-Nitropyridin-2-ylamino)phenol: An intermediate in the synthesis of antitumor agents.
4-(3-Aminopyridin-2-ylamino)phenol: Another intermediate with similar structural features.
Uniqueness
4-(2-Aminopyridin-4-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and potential antifungal activity make it a compound of significant interest in medicinal chemistry and drug development.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
4-(2-aminopyridin-4-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c12-11-7-9(5-6-13-11)8-1-3-10(14)4-2-8/h1-7,14H,(H2,12,13) |
InChIキー |
LFEPAZMQQNIUOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)

